Piperlotine C - 1703-35-1

Piperlotine C

Catalog Number: EVT-7898784
CAS Number: 1703-35-1
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-(3,4,5-Trimethoxycinnamoyl)pyrrolidine is a natural product found in Piper lolot and Piper sarmentosum with data available.
Source

Piperlotine C is primarily sourced from various species of the Piper plant, particularly those found in tropical regions. The extraction and isolation of this compound often involve methods such as solvent extraction and chromatographic techniques to purify the active ingredients from plant material.

Classification

Piperlotine C is classified as a piperidine alkaloid, a category that includes numerous compounds with significant biological activity. These alkaloids are characterized by their nitrogen-containing heterocyclic structure, which contributes to their interaction with biological systems.

Synthesis Analysis

Methods

The synthesis of Piperlotine C has been explored through various methods. Notably, recent advancements have introduced mechanosynthesis as a solvent-free approach, which enhances efficiency and reduces environmental impact. Other reported methods include:

  • Alkyne-catalyzed aminocarbonylation: This method involves the reaction of alkynes with amines and carbon monoxide to produce amides.
  • Transamidation: This process converts one amide into another using an amine and an amide as starting materials.
  • Amidation of cinnamic acids: Involves the reaction of cinnamic acids with amines to form piperidine derivatives.
  • Horner-Wadsworth-Emmons reaction: A crucial step in synthesizing piperlotines where phosphonates react with aldehydes or ketones under basic conditions .

Technical Details

A typical synthesis might involve grinding β-amido phosphonates with aromatic aldehydes in the presence of a base like potassium carbonate. The reaction proceeds under solvent-free conditions, followed by purification through column chromatography. For example, Piperlotine C can be synthesized by reacting specific phosphonates with suitable aldehydes, yielding high purity products .

Molecular Structure Analysis

Structure

Piperlotine C has a distinct molecular structure characterized by its piperidine ring fused with various functional groups. The molecular formula for Piperlotine C is C15H17NC_{15}H_{17}N, indicating the presence of carbon, hydrogen, and nitrogen atoms arranged in a specific configuration conducive to its biological activity.

Data

The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). For instance, high-resolution mass spectrometry can provide insights into the molecular weight and fragmentation patterns of Piperlotine C, aiding in its identification and characterization .

Chemical Reactions Analysis

Reactions

Piperlotine C participates in several chemical reactions typical for piperidine derivatives. Key reactions include:

  • Nucleophilic substitution: The nitrogen atom in the piperidine ring can act as a nucleophile, engaging in substitution reactions with electrophiles.
  • Oxidation: The compound may undergo oxidation reactions under certain conditions, potentially altering its biological activity.
  • Formation of derivatives: Various functional groups can be introduced to modify its properties for specific applications .

Technical Details

Understanding these reactions requires knowledge of reaction conditions such as temperature, pressure, and the presence of catalysts or solvents that can influence yields and product distribution.

Mechanism of Action

The mechanism of action for Piperlotine C involves its interaction with biological targets at the molecular level. It has been shown to inhibit certain inflammatory pathways by modulating enzyme activities related to inflammation, such as matrix metalloproteinases and tumor necrosis factor expression. This modulation can lead to reduced inflammation and potential therapeutic effects against inflammatory diseases .

Physical and Chemical Properties Analysis

Physical Properties

Piperlotine C typically appears as a white solid at room temperature. Its melting point is reported to be around 173-174.5 °C, indicating good thermal stability .

Chemical Properties

The chemical properties include solubility in organic solvents like ethanol and dichloromethane but limited solubility in water due to its hydrophobic nature. The compound’s reactivity profile allows it to participate in various chemical transformations relevant for medicinal chemistry applications.

Applications

Piperlotine C has several scientific applications:

  • Pharmacological research: Due to its anti-inflammatory properties, it is being studied for potential therapeutic uses in treating conditions like arthritis and other inflammatory disorders.
  • Antimycobacterial activity: Research indicates that Piperlotine C may serve as an alternative or complementary agent against tuberculosis-causing bacteria .
  • Chemical biology: Its unique structure makes it a candidate for further modifications aimed at enhancing biological activity or reducing toxicity.
Biosynthetic Pathways and Precursor Relationships of Piperlotine C

Biogenetic Origins Within Piperaceae Metabolic Networks

Piperlotine C originates from the synergistic interplay of two primary metabolic pathways ubiquitous in Piperaceae species: the phenylpropanoid pathway and the lysine-derived alkaloid pathway. The phenylpropanoid arm supplies the C6-C5 vanilloid backbone through stepwise modifications of ferulic acid, culminating in feruperic acid (5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoic acid) as a direct precursor [8]. Concurrently, the piperidine moiety arises from L-lysine via cadaverine, Δ¹-piperideine, and piperidine intermediates through enzymatic decarboxylation, oxidation, and cyclization [1] [6]. The convergence of these pathways is evidenced by tissue-specific transcriptomic analyses of Piper longum and P. nigrum, which highlight co-expression of phenylpropanoid and alkaloid biosynthesis genes in fruit spikes and roots—tissues where Piperlotine C predominantly accumulates [6] [8].

Key metabolic nodes governing Piperlotine C flux include:

  • Shikimate pathway: Generates phenylalanine as the primary aromatic precursor.
  • Lysine biosynthesis: Supplies cadaverine via diaminopimelate decarboxylase (LysDC).
  • Hybrid intermediates: Piperoyl-CoA or analogous activated acyl donors enable amide bond formation [4] [9].

Table 1: Primary Metabolic Precursors of Piperlotine C

Precursor TypeSpecific CompoundBiosynthetic PathwayRole in Piperlotine C
AromaticFerulic acidPhenylpropanoidVanilloid backbone derivation
AliphaticL-LysineLysine metabolismPiperidine ring synthesis
Activated carrierPiperoyl-CoA / analogCoA-ligase reactionAmide bond formation substrate

Enzymatic Catalysts in Amide Alkaloid Formation

The assembly of Piperlotine C relies on a conserved enzymatic framework observed in Piperaceae amide alkaloid biosynthesis:

Cytochrome P450 Catalysts

CYP719A37, identified in P. nigrum, is pivotal for constructing the methylenedioxy bridge (characteristic of Piperlotine C’s aromatic moiety). This enzyme specifically converts feruperic acid to piperic acid, a reaction confirmed via heterologous expression in yeast. Its fruit-specific expression pattern aligns with Piperlotine C accumulation profiles [8]. Orthologous CYPs in Piper longum (e.g., CYP719-like isoforms) exhibit analogous substrate specificity, exclusively accepting pentadienoic acid derivatives rather than earlier phenylpropanoids like ferulic acid [6] [8].

BAHD Acyltransferases

Piperlotine C formation is mediated by BAHD family acyltransferases that catalyze amide bond formation between piperidine and activated acyl donors. While piperine synthase (PipBAHD2) in P. nigrum shows strict specificity for piperoyl-CoA and piperidine [4], Piperlotine C biosynthesis likely involves a structurally divergent BAHD enzyme (e.g., PipBAHD1-type acyltransferase). These enzymes exhibit broader substrate promiscuity, accepting diverse aliphatic/aromatic amines and CoA thioesters to generate piperamide variants [4] [9].

Table 2: Key Enzymes in Piperlotine C Biosynthesis

Enzyme ClassRepresentative EnzymeReaction CatalyzedSubstrate Specificity
Cytochrome P450CYP719A37 orthologFeruperic acid → piperic acidPentadienoic acid derivatives
BAHD acyltransferasePiperamide synthase-likePiperoyl-CoA + amine → piperamideBroad (amines, CoA thioesters)
CoA-ligase4-coumarate-CoA ligasePiperic acid → piperoyl-CoAHydroxycinnamic acids

CoA-Activating Enzymes

Piperoyl-CoA ligases activate the aromatic acid precursor (e.g., piperic acid) to form piperoyl-CoA. Transcriptomic studies of P. longum spikes identify 4-coumarate-CoA ligase (4CL) isoforms with high affinity for feruperic/piperic acids, enabling CoA-thioester formation prior to acyltransferase action [6] [8].

Comparative Analysis With Piperine Biosynthesis Mechanisms

Piperlotine C and piperine share core biosynthetic logic but diverge in substrate specificity and enzymatic regulation:

Shared Pathway Architecture

Both alkaloids utilize:

  • Lysine-derived piperidine: Synthesized via lysine decarboxylase (LDC) and copper amine oxidase (CuAO) catalysis [1] [4].
  • Phenylpropanoid activation: Ferulic acid → feruperic acid → piperic acid → piperoyl-CoA [8].
  • BAHD-mediated amidation: Final coupling of piperidine with the activated acyl donor [4].

Critical Divergences

  • Methylenedioxy Bridge Formation:
  • Piperine: CYP719A37 acts exclusively on feruperic acid (not ferulic acid or feruperine) [8].
  • Piperlotine C: Structural analogs suggest potential alternative timing for methylenedioxy closure, possibly occurring post-amide bond formation in some analogs [9].
  • Acyltransferase Specificity:
  • Piperine biosynthesis requires PipBAHD2 (piperine synthase), which is highly specific for piperoyl-CoA and piperidine (Km = 18 µM) [4].
  • Piperlotine C likely involves PipBAHD1-type enzymes, which accept diverse amines (e.g., isobutylamine, pyrrolidine) and CoA donors, enabling structural diversification [4] [9].
  • Spatiotemporal Regulation:
  • Piperine accumulates predominantly in fruits, driven by fruit-specific CYP719A37 and PipBAHD2 expression [4] [8].
  • Piperlotine C occurs in roots/spikes of specific Piper species (P. longum, P. kadsurae), suggesting lineage-specific gene duplication/neofunctionalization of BAHD and P450 enzymes [6] [9].

Table 3: Biosynthetic Comparison: Piperine vs. Piperlotine C

Biosynthetic FeaturePiperinePiperlotine C
Aromatic PrecursorFeruperic acidFeruperic acid / analog
Key P450 EnzymeCYP719A37 (strict substrate specific)CYP719A ortholog (relaxed specificity?)
AcyltransferasePipBAHD2 (piperine-specific)PipBAHD1-like (promiscuous)
Tissue LocalizationImmature fruitsRoots, spikes
Conserved Pipertidine SourceLysine → cadaverine → piperidineIdentical pathway

Evolutionary Implications

The emergence of Piperlotine C reflects subfunctionalization events within Piperaceae BAHD and P450 gene families. While piperine biosynthesis is constrained by enzyme specificity, Piperlotine C and related analogs leverage catalytic flexibility to generate chemical diversity, potentially enhancing ecological adaptability [4] [9].

Properties

CAS Number

1703-35-1

Product Name

Piperlotine C

IUPAC Name

(E)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

InChI

InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6+

InChI Key

TYFKYDTUEMTUNY-VOTSOKGWSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCC2

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